N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a small-molecule compound featuring a benzo[d]thiazole-2-carboxamide core linked via a methyl-piperidinyl bridge to a 4-fluorophenylcarbamoyl group.
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S/c22-15-5-7-16(8-6-15)24-21(28)26-11-9-14(10-12-26)13-23-19(27)20-25-17-3-1-2-4-18(17)29-20/h1-8,14H,9-13H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQBZBMCDSPSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide. Its molecular formula is , with a molecular weight of approximately 452.49 g/mol. The presence of the fluorophenyl group is significant as it enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cancer progression and viral replication. The compound's structure allows it to modulate the activity of these targets, leading to downstream biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. Research indicates that it may act as an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein that stabilizes many oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these proteins, thereby reducing tumor growth.
Case Study: Hsp90 Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited increased antiproliferative activity in breast cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) cells . The structure-activity relationship (SAR) analysis indicated that modifications to the benzothiazole moiety significantly impacted potency.
Antiviral Activity
In addition to its anticancer properties, this compound has also shown promise as an antiviral agent . Research suggests that compounds with similar structures can inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles .
Comparative Table of Biological Activities
Scientific Research Applications
Research indicates that N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide exhibits various biological activities:
Antitumor Activity
The compound has demonstrated significant antitumor effects in vitro. Notable findings include:
- A study on MDA-MB-231 breast cancer cells showed a reduction in cell viability and induction of apoptosis, with IC50 values ranging from 7.9 to 92 µM , indicating potent effects against tumor growth .
Anti-inflammatory Effects
In vitro studies have reported that this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Neuroprotective Properties
Preliminary research suggests neuroprotective effects, potentially through inhibition of phosphodiesterase enzymes, modulating cAMP levels within neuronal cells. This could enhance cognitive functions and provide therapeutic benefits in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antitumor Study : Research indicated that treatment with this compound led to significant reductions in cell proliferation in breast cancer models .
- Inflammation Model : In experiments involving lipopolysaccharide (LPS)-induced inflammation, the compound markedly decreased inflammatory markers compared to untreated controls .
- Neuroprotection : Animal studies demonstrated improved memory retention following administration of the compound in models of cognitive decline .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules, including thiazole carboxamides, piperidine derivatives, and fluorinated aryl carbamates. Below is a detailed comparison with key analogs from the literature:
Benzo[d]thiazole-2,4-dicarboxamides (10a–10l)
- Structural Differences : These compounds () feature dual carboxamide groups at positions 2 and 4 of the thiazole ring, whereas the target compound has a single carboxamide at position 2.
- However, it could reduce cell permeability compared to the mono-carboxamide target compound .
- Synthesis : Both classes utilize similar coupling reagents (e.g., EDCI/HOBt) for amide bond formation, but 10a–10l require sequential carboxamide introductions, increasing synthetic complexity .
Piperidine-Carboxamide Derivatives
- Compound 43 (): A piperidine-carboxamide linked to a 4-chlorophenyl group and a benzodiazol-2-one core. Bioactivity: Compound 43 showed moderate inhibitory activity (IC₅₀ ~200 nM) against 8-oxo-GTPase, suggesting the target compound’s piperidinyl-fluorophenyl motif could be optimized for similar targets .
Thiazole-5-carboxamides (3a–s)
- Structural Variations (): These analogs substitute the benzo[d]thiazole core with a 4-pyridinyl-thiazole and a methyl group at position 4. Activity Trends: Pyridinyl-thiazoles demonstrated nanomolar IC₅₀ values against receptor tyrosine kinases (e.g., VEGFR2). The target compound’s benzo[d]thiazole may offer improved aromatic stacking interactions but reduced solubility .
Nitrobenzoyl-Thiazole Derivatives (14h)
- Key Differences (): Compound 14h replaces the fluorophenylcarbamoyl group with a nitrobenzoyl moiety.
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated from molecular formula. †Estimated range based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
